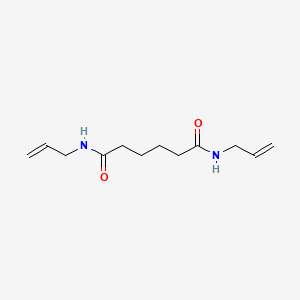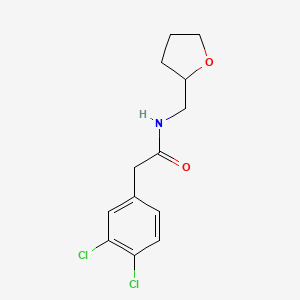![molecular formula C17H22FN5O2S B4644197 6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4644197.png)
6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine
Vue d'ensemble
Description
6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and other immune cells. By inhibiting BTK, TAK-659 can reduce the activation and proliferation of these cells, leading to a decrease in inflammation and cancer growth. TAK-659 has also been shown to inhibit other kinases, such as JAK2 and FLT3, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations in the lymphoid tissues and tumor cells. TAK-659 has also been shown to be well-tolerated in animal models, with no significant toxicity or adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. It is also available in sufficient quantities for preclinical studies and has been extensively characterized in vitro and in vivo. However, TAK-659 has some limitations, including its high cost and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the development of TAK-659, including its clinical evaluation in various diseases, such as lymphoma, leukemia, and autoimmune disorders. Further studies are also needed to investigate the optimal dose and dosing schedule of TAK-659, as well as its potential combination with other cancer treatments. The development of new formulations and delivery methods for TAK-659 may also enhance its bioavailability and efficacy in clinical settings.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its selective inhibition of BTK and other kinases makes it a suitable candidate for further research and clinical evaluation. However, more studies are needed to investigate its optimal use and potential combination with other cancer treatments.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O2S/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUPOLJEVROJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B4644119.png)
![2-bromo-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4644125.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4644126.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4644141.png)
![5-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4644149.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4644153.png)
![2-{4-[(isobutylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4644156.png)


![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)propanamide](/img/structure/B4644177.png)
![2-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4644185.png)
![3-[(2,3-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4644205.png)
![1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644213.png)